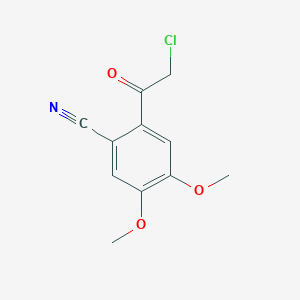![molecular formula C12H18Cl2N2 B1453427 Clorhidrato de 1-[1-(3-Clorofenil)etil]piperazina CAS No. 1185307-54-3](/img/structure/B1453427.png)
Clorhidrato de 1-[1-(3-Clorofenil)etil]piperazina
Descripción general
Descripción
1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is an arylpiperazine compound. It is an important intermediate in the preparation of various pharmaceuticals, such as Trazodone .
Synthesis Analysis
The synthesis of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular formula of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is C12H18Cl2N2 . The average mass is 269.599 Da and the monoisotopic mass is 268.030090 Da .Chemical Reactions Analysis
The chemical reactions involving 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación
Neurofarmacología
Clorhidrato de 1-[1-(3-Clorofenil)etil]piperazina: es conocido por actuar como un agonista del receptor de serotonina 5-HT2C . Esta propiedad lo hace valioso para la investigación neurofarmacológica, particularmente en el estudio de la modulación de los receptores de serotonina, que están implicados en diversos trastornos neurológicos y psiquiátricos. Se ha utilizado para investigar los efectos de la activación del receptor de serotonina en los comportamientos y los procesos neurológicos.
Investigación antidepresiva
El compuesto es un metabolito de los medicamentos antidepresivos trazodona y nefazodona . Su papel en el metabolismo de estos fármacos es crucial para comprender su farmacocinética y farmacodinámica. La investigación sobre este compuesto puede proporcionar información sobre el desarrollo de nuevos antidepresivos con perfiles de eficacia y seguridad mejorados.
Química analítica
En química analítica, This compound se ha utilizado en la determinación de piperazinas de diseño en muestras de orina mediante técnicas como GC-MS y LC-ESI-MS . Esta aplicación es esencial para la toxicología forense y el control de drogas.
Acuicultura
El compuesto se ha utilizado para investigar la eficacia in vitro de las fluoroquinolonas contra Philasterides dicentrarchi , un parásito ciliado que afecta a los peces en la acuicultura. Esta investigación es significativa para el desarrollo de tratamientos que pueden proteger la acuicultura de infecciones parasitarias.
Estudios conductuales
Los estudios conductuales han empleado This compound para inducir la hipofagia en ratas privadas de alimento y con alimentación libre . Esta aplicación es importante para comprender los mecanismos de control del apetito y puede contribuir al desarrollo de tratamientos para los trastornos de la alimentación.
Investigación neurodesarrolladora
El compuesto se ha relacionado con la reorganización cortical o la expansión de regiones corticales intactas después de la transección espinal completa en ratas espinalizadas neonatalmente . Esta investigación es fundamental para comprender la neuroplasticidad y podría tener implicaciones para las estrategias de rehabilitación después de lesiones espinales.
Mecanismo De Acción
Target of Action
The primary target of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is the 5-HT2C serotonin receptor . This receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.
Mode of Action
1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride acts as an agonist at the 5-HT2C serotonin receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT2C receptor, mimicking the action of serotonin, a neurotransmitter. This binding triggers a series of events in the cell, leading to the physiological responses associated with serotonin.
Result of Action
The activation of the 5-HT2C receptor by 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride can lead to various physiological effects. For instance, it has been reported to induce hypophagia (reduced food intake) in both food-deprived and freely feeding rats . This suggests that the compound could potentially be used in the management of disorders related to feeding behavior.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride plays a significant role in biochemical reactions, particularly those involving serotonin receptors. It acts as a partial agonist at the 5-HT2C receptor and an antagonist at the 5-HT2B and 5-HT3 receptors . This compound interacts with enzymes such as cytochrome P450 3A4, which metabolizes it into active metabolites . The interactions with these enzymes and receptors are crucial for understanding its biochemical properties and effects.
Cellular Effects
1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect serotonin signaling, leading to changes in neurotransmitter release and receptor activation . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride involves its binding interactions with serotonin receptors and enzymes. As a partial agonist at the 5-HT2C receptor, it activates the receptor to a lesser extent than a full agonist, leading to a moderate increase in receptor activity . As an antagonist at the 5-HT2B and 5-HT3 receptors, it inhibits receptor activity, preventing the usual cellular responses . These interactions result in changes in gene expression and enzyme activity, contributing to its overall effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride can change over time. The compound is relatively stable under standard storage conditions, but its degradation can occur under extreme conditions . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity . These temporal effects are important for understanding its long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride vary with different dosages in animal models. At low doses, it can induce mild psychoactive effects, while higher doses can lead to more pronounced behavioral changes and potential toxicity . Studies have shown that there is a threshold effect, where the compound’s impact becomes more significant at higher concentrations . Toxic or adverse effects, such as neurotoxicity and behavioral disturbances, have been observed at high doses .
Metabolic Pathways
1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is involved in several metabolic pathways, primarily those related to serotonin metabolism. It is metabolized by cytochrome P450 3A4 into active metabolites, which can further interact with serotonin receptors and other biomolecules . These metabolic pathways are essential for understanding its pharmacokinetics and overall effects on the body.
Transport and Distribution
The transport and distribution of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride within cells and tissues involve various transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound’s localization and accumulation in specific tissues are influenced by its interactions with transporters and binding proteins, which can affect its overall activity and function .
Subcellular Localization
1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by its subcellular localization, as it may interact with different biomolecules in these compartments . Targeting signals and post-translational modifications can direct the compound to specific organelles, affecting its overall effects on cellular processes .
Propiedades
IUPAC Name |
1-[1-(3-chlorophenyl)ethyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.ClH/c1-10(15-7-5-14-6-8-15)11-3-2-4-12(13)9-11;/h2-4,9-10,14H,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMRBLYSENTKMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671781 | |
| Record name | 1-[1-(3-Chlorophenyl)ethyl]piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185307-54-3 | |
| Record name | 1-[1-(3-Chlorophenyl)ethyl]piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,8-Dimethoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1453348.png)











